molecular formula C15H18N4O2S B5199417 4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide

4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B5199417
M. Wt: 318.4 g/mol
InChI Key: VWUMVPLYELBWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.11504700 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These could include receptors, ion channels, or enzymes involved in metabolic pathways. The specific targets of AKOS034303655 are currently unknown .

Mode of Action

The mode of action refers to how the compound interacts with its targets to exert its effects. This could involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to alter its activity. The exact mode of action of AKOS034303655 is currently unknown .

Biochemical Pathways

Biochemical pathways are the series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway. The specific biochemical pathways affected by AKOS034303655 are currently unknown .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties can greatly affect the bioavailability of a compound, or how much of the compound is able to reach its target site in the body. The specific pharmacokinetic properties of AKOS034303655 are currently unknown .

Result of Action

The result of action refers to the molecular and cellular effects of the compound’s action. This could include changes in cell signaling, gene expression, or cellular metabolism. The specific results of action of AKOS034303655 are currently unknown .

Action Environment

The action environment refers to how environmental factors can influence the compound’s action, efficacy, and stability. This could include factors such as temperature, pH, and the presence of other compounds. The specific environmental factors that affect AKOS034303655 are currently unknown .

Properties

IUPAC Name

4-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-13(22-10-18-11)15(20)17-9-12-3-2-4-16-14(12)19-5-7-21-8-6-19/h2-4,10H,5-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUMVPLYELBWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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